S-Malate dimer

Description

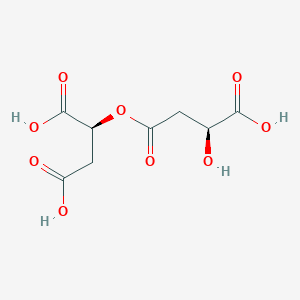

Structure

3D Structure

Properties

CAS No. |

276871-10-4 |

|---|---|

Molecular Formula |

C8H10O9 |

Molecular Weight |

250.16 g/mol |

IUPAC Name |

(2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid |

InChI |

InChI=1S/C8H10O9/c9-3(7(13)14)1-6(12)17-4(8(15)16)2-5(10)11/h3-4,9H,1-2H2,(H,10,11)(H,13,14)(H,15,16)/t3-,4-/m0/s1 |

InChI Key |

OFUWZMAKRPRJLU-IMJSIDKUSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)O)C(=O)O[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of S-Malate and its Potential Dimeric Forms

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to S-Malate

S-Malate, the naturally occurring stereoisomer of malic acid, is a dicarboxylic acid that plays a central role in cellular metabolism, most notably as an intermediate in the citric acid cycle.[1] Its versatile chemical nature, possessing two carboxylic acid groups and a hydroxyl group, allows it to participate in a variety of biochemical reactions and makes it a compound of interest in drug development and food science. This guide summarizes the known physicochemical properties of the S-Malate monomer and provides a framework for understanding the potential characteristics of its dimers.

Physicochemical Properties of S-Malate (Monomer)

The following tables summarize the key physicochemical properties of S-Malate. These values provide a baseline for understanding the behavior of this molecule in various experimental and biological contexts.

Table 1: General and Physical Properties of S-Malate

| Property | Value | Source |

| Molecular Formula | C₄H₆O₅ | [1] |

| Molecular Weight | 134.09 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 130 °C (266 °F; 403 K) | [1] |

| Solubility in water | 558 g/L (at 20 °C) | [1] |

| Density | 1.609 g/cm³ | [1] |

Table 2: Acid-Base Properties of S-Malate

| Property | Value | Source |

| pKa₁ | 3.40 | [1] |

| pKa₂ | 5.20 | [1] |

The S-Malate Dimer: A Theoretical Exploration

While specific experimental data for an "this compound" is scarce, a dimer could theoretically form through an esterification reaction between two S-Malate molecules, where the hydroxyl group of one molecule reacts with a carboxylic acid group of the other. The resulting structure would be a dicarboxylic acid with an ester linkage.

Based on the properties of the S-Malate monomer, we can extrapolate the expected properties of a hypothetical this compound:

-

Molecular Weight: Approximately 250.16 g/mol (C₈H₁₀O₉), as found in the PubChem entry for a theoretical this compound.

-

Solubility: Likely to be lower than the monomer due to the increased molecular size and potential for reduced hydrogen bonding with water.

-

Acidity: The pKa values would be expected to be in a similar range to the monomer, as the carboxylic acid groups would still be present.

-

Melting Point: Expected to be higher than the monomer due to increased molecular weight and intermolecular forces.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of a specific "this compound" are not available. However, the following methodologies are standard for the analysis of malic acid and would be applicable to the study of its potential dimers.

Synthesis of Malic Acid

Racemic malic acid is produced industrially through the double hydration of maleic anhydride.[1] The separation of the enantiomers can be achieved through chiral resolution. S-Malic acid can also be produced via the fermentation of fumaric acid.[1]

Quantification of Malic Acid

A common method for the quantification of D-malic acid involves an enzymatic assay using D-malate dehydrogenase, with the reaction monitored spectrophotometrically. A similar principle can be applied for the L-isomer using L-malate dehydrogenase.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of malic acid. Derivatization with a chiral reagent can be employed to separate the D- and L-enantiomers.

Biological Activity and Signaling Pathways of S-Malate

Currently, there is no direct evidence of a signaling pathway specifically involving an this compound. However, the monomer, L-malate, has been shown to have biological activity and is involved in cellular signaling. For instance, L-malate has been identified as having an anti-inflammatory effect.

One proposed signaling pathway for malic acid-induced apoptosis in human epidermal keratinocytes involves the upregulation of proteins associated with endoplasmic reticulum stress.

Below is a diagram illustrating a generalized workflow for investigating the biological activity of a compound like S-Malate.

Caption: A generalized workflow for studying the biological effects of S-Malate.

Conclusion

While the "this compound" remains a theoretical entity with limited specific data, the well-characterized physicochemical properties of the S-Malate monomer provide a strong foundation for researchers. The experimental protocols and biological insights related to the monomer can guide future investigations into the potential existence, synthesis, and function of S-Malate dimers. Further research is warranted to explore the possibility of malic acid dimerization and to characterize the properties and biological relevance of such compounds.

References

An In-depth Technical Guide on the Structure and Stereochemistry of S-Malate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereochemical aspects of the S-Malate dimer. It delves into the available data on both covalent and potential non-covalent dimeric forms of S-Malate, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and illustrating key concepts through diagrams.

Introduction to S-Malate and its Dimerization

S-Malate, the conjugate base of L-Malic acid, is a key intermediate in the citric acid cycle and plays a crucial role in cellular metabolism. The potential for S-Malate to form dimeric structures is of interest in various fields, including biochemistry and drug development, as such interactions can influence its physicochemical properties and biological activity. Dimerization can occur through covalent bonding or non-covalent interactions, such as hydrogen bonding.

The Covalent this compound

A covalent dimer of S-Malate has been identified and is characterized by an ester linkage between two S-Malate monomers.

Structure and Stereochemistry

The IUPAC name for the covalent this compound is (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid. This structure consists of two S-malate units linked by an ester bond, preserving the (S) stereochemistry at both chiral centers.

Physicochemical Properties

Quantitative data for the covalent this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀O₉ |

| Molecular Weight | 250.16 g/mol |

| IUPAC Name | (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid |

| Stereochemistry | (S,S) |

Investigation of Non-Covalent S-Malate Dimers

While a covalent dimer is known, the existence and structure of a stable, non-covalent this compound in solution is not well-documented in the scientific literature. However, the potential for such a dimer to form through hydrogen bonding is a subject of scientific inquiry. In the solid state, L-malic acid molecules are known to form extensive hydrogen-bonded networks rather than discrete dimers.

Hydrogen Bonding in L-Malic Acid Crystal Structure

Crystallographic studies of L-malic acid reveal a complex network of hydrogen bonds. Each molecule is involved in multiple hydrogen bonds with its neighbors, forming infinite chains. These chains are then cross-linked by additional hydrogen bonds, creating a stable three-dimensional lattice. This observation suggests that in a condensed phase, S-Malate has a strong propensity for extensive intermolecular hydrogen bonding, which may or may not favor the formation of a distinct dimeric species in solution.

Experimental Protocols for Dimer Characterization

The investigation of potential non-covalent dimers in solution typically employs spectroscopic and spectrometric techniques. The following are detailed methodologies for key experiments that could be used to characterize an this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Concentration-dependent NMR spectroscopy is a powerful tool to study self-association of molecules in solution.

Experimental Workflow:

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), can be used to detect non-covalently bound dimers in the gas phase.

Experimental Workflow:

Signaling Pathways and Logical Relationships

Currently, there are no well-established signaling pathways that are directly modulated by an this compound. S-Malate itself is a component of central metabolic pathways, and its concentration can influence various cellular processes. The logical relationship for investigating a potential biological role of an this compound would follow a standard scientific inquiry process.

Logical Workflow for Investigating Biological Relevance:

Conclusion

The current body of scientific literature provides clear evidence for a covalent this compound. The existence of a stable, non-covalent this compound in solution remains an open question, although the hydrogen-bonding capabilities of the molecule are well-established through crystallographic studies of L-malic acid. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the potential for S-Malate self-association and to elucidate its structural and functional implications. Further research in this area could provide valuable insights into the behavior of this important metabolite and its potential roles in biological systems and drug development.

The Elusive S-Malate Dimer: A Search for its Natural Occurrence in Biological Systems

A comprehensive review of scientific literature and chemical databases reveals no significant evidence for the natural occurrence of an S-Malate dimer as a distinct, biologically functional molecule in living organisms. While the term "dimer" is prevalent in the context of malate metabolism, it overwhelmingly refers to the quaternary structure of enzymes that process malate, not a covalent linkage of two S-malate molecules.

This technical guide addresses the query on the natural occurrence of the this compound, clarifying the prevalent use of the term "dimer" in relation to malate biochemistry and presenting the current state of knowledge. This information is targeted towards researchers, scientists, and drug development professionals.

The Concept of a Dimer in Biology

In biological systems, the term "dimer" typically describes a macromolecular complex formed by two, often protein, subunits. These subunits can be identical (homodimer) or different (heterodimer). This dimerization is crucial for the function of many enzymes and receptors.

Malate-Related Enzymes: The True "Dimers" of Malate Metabolism

Extensive research has focused on the dimeric and tetrameric nature of enzymes central to malate metabolism. These protein structures are fundamental to their catalytic activity and regulation.

-

Malate Dehydrogenase (MDH): This critical enzyme of the citric acid cycle and malate-aspartate shuttle exists as a dimer. The two subunits of MDH work in concert to catalyze the reversible oxidation of L-malate to oxaloacetate. The dimeric structure is essential for its stability and enzymatic function.

-

Malic Enzyme (ME): This enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate, also functions as a dimer or a tetramer (a dimer of dimers). The oligomeric state of malic enzyme is often linked to its regulatory properties.

It is the dimeric nature of these enzymes that is a subject of extensive study, not a dimer of their substrate, malate.

Investigating the Existence of an this compound Molecule

A thorough search of chemical databases, including PubChem, does identify a theoretical chemical structure for an "this compound" (CID 10753161).[1] However, this entry lacks any associated biological data, such as information on its natural source, biosynthetic pathway, or physiological role. This strongly suggests that "this compound," as a distinct molecule, is likely a synthetic or theoretical compound rather than a naturally occurring metabolite.

Potential for Misinterpretation

Experimental Protocols for Studying Dimeric Enzymes

While there are no protocols for the detection of a naturally occurring this compound, a wealth of established methods exists for studying the dimeric nature of enzymes like malate dehydrogenase. These include:

-

Size-Exclusion Chromatography (SEC): This technique separates proteins based on their size, allowing for the determination of the oligomeric state of an enzyme.

-

Native Polyacrylamide Gel Electrophoresis (Native-PAGE): By running proteins in their native, folded state, this method can distinguish between monomers, dimers, and higher-order oligomers.

-

Analytical Ultracentrifugation: This powerful technique provides detailed information about the size, shape, and association properties of macromolecules in solution.

-

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution three-dimensional structures of dimeric enzymes, revealing the specific amino acid interactions at the dimer interface.

Logical Workflow for Investigating Protein Dimerization

The following diagram illustrates a typical workflow for investigating the dimeric state of a protein of interest.

References

Potential Biological Roles of S-Malate Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "S-Malate dimer" as a distinct chemical entity with specific biological functions is not prominently described in scientific literature, the concept of dimerization is central to the biological roles of key enzymes that metabolize S-malate. This technical guide will explore the potential biological significance of "this compound" by focusing on the dimeric forms of malic enzyme and malate dehydrogenase. The dimerization of these enzymes is critical for their catalytic activity, allosteric regulation, and overall impact on cellular metabolism and signaling. This guide will delve into the quantitative aspects of this dimerization, the experimental methodologies used to study it, and the signaling pathways influenced by these metabolic enzymes.

Quantitative Data on Malate-Related Enzyme Dimerization and Kinetics

The following tables summarize key quantitative data related to the dimerization and enzymatic activity of malic enzyme and malate dehydrogenase, crucial for understanding their biological function.

Table 1: Dissociation Constants for Malic Enzyme Isoforms

| Enzyme Mutant | Dissociation Constant (Kd, 24) (μM) | Predominant Oligomeric State | Reference |

| D568A | 0.26 | Tetramer | [1] |

| H142A | 133.1 | Dimer | [1] |

| H142A/D568A | 123.1 | Dimer | [1] |

| W572A | 262.4 | Dimer | [1] |

Table 2: Kinetic Parameters of Wild-Type and Mutant Human Mitochondrial NAD(P)+-dependent Malic Enzyme

| Enzyme | K0.5,malate (mM) | kcat (s-1) | Reference |

| Wild-Type | 0.5 ± 0.04 | 55 ± 2 | [2] |

| K57A | 1.2 ± 0.1 | 10 ± 0.5 | [2] |

| K57C | 1.5 ± 0.2 | 8 ± 0.6 | [2] |

| K57S | 1.8 ± 0.2 | 7 ± 0.4 | [2] |

| K57R | 1.0 ± 0.1 | 15 ± 1 | [2] |

Table 3: Kinetic Parameters of Synechocystis sp. Malic Enzyme (SyME) and Malate Dehydrogenase (SyMDH)

| Enzyme | Substrate | S0.5 (mM) | kcat (s-1) | kcat/S0.5 (s-1mM-1) | Reference |

| SyME | Malate | 0.17 ± 0.01 | 148 ± 3 | 871 | [3] |

| SyMDH | Malate | 1.4 ± 0.1 | 4.6 ± 0.1 | 3.3 | [3] |

| SyME | NADP+ | 0.023 ± 0.001 | 145 ± 2 | 6304 | [3] |

| SyMDH | NAD+ | 0.091 ± 0.005 | 0.21 ± 0.004 | 2.3 | [3] |

Core Biological Roles and Signaling Pathways

The dimerization of malate-metabolizing enzymes is fundamental to their function and regulation. This section explores the key biological roles influenced by this oligomerization.

Regulation of Catalytic Activity and Allosteric Control

Dimerization is often a prerequisite for the catalytic activity and allosteric regulation of malic enzyme and malate dehydrogenase. The interface between the subunits in a dimer can form or stabilize the active site and allosteric binding sites.

-

Malic Enzyme: The mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME) exists in a dimer-tetramer equilibrium.[1] The dimer interface is critical for proper malate cooperativity and allosteric activation by fumarate.[1][2] Mutations at the dimer interface can abolish this cooperativity and reduce enzymatic activity.[1] For instance, the Lys57 residue, located at the dimer interface, is crucial for both fumarate-induced activation and the stability of the quaternary structure.[2]

-

Malate Dehydrogenase: Chloroplastic NADP-malate dehydrogenase is a homodimeric enzyme.[4] The interaction between the subunits is essential for its catalytic efficiency. Site-directed mutagenesis of residues at the dimer interface, such as Asp-101, can lead to a monomeric and less active enzyme.[4]

The following diagram illustrates the logical relationship between dimerization, allosteric regulation, and the catalytic output of malic enzyme.

References

- 1. Functional Roles of the Tetramer Organization of Malic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual roles of Lys(57) at the dimer interface of human mitochondrial NAD(P)+-dependent malic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The dimer contact area of sorghum NADP-malate dehydrogenase: role of aspartate 101 in dimer stability and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on S-Malate Dimer (CAS: 276871-10-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide aims to provide all available information on S-Malate dimer (CAS: 276871-10-4) and to clearly delineate the current scope of knowledge. While the core requirements of detailing extensive experimental data and biological pathways cannot be fulfilled due to the absence of such research, this document will present the foundational chemical information that has been identified.

Chemical and Physical Properties

Summarized quantitative data for this compound is presented in the table below. This information is compiled from chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 276871-10-4 | PubChem[1] |

| Molecular Formula | C₈H₁₀O₉ | Clearsynth[2], PubChem[1] |

| Molecular Weight | 250.16 g/mol | Clearsynth[2], PubChem[1] |

| IUPAC Name | (2S)-2-[(3S)-3-Carboxy-3-hydroxy-1-oxopropoxy]butanedioic acid | Clearsynth[2] |

| Synonyms | This compound, Butanedioic acid, 2-((3S)-3-carboxy-3-hydroxy-1-oxopropoxy)-, (2S)- | PubChem[1] |

| Canonical SMILES | C(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O | PubChem[1] |

| Physical Description | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Synthesis and Manufacturing

Detailed experimental protocols for the synthesis of this compound with CAS number 276871-10-4 are not available in the peer-reviewed scientific literature. Chemical suppliers list it as a product available for purchase, indicating that a synthetic route has been established for its commercial production. It is often categorized as a drug product used as an analytical standard for HPLC and in research and development.[2]

Biological Activity and Signaling Pathways

As of the latest available information, there are no published research articles detailing the biological activity of this compound (CAS: 276871-10-4). Searches of prominent scientific databases have not yielded any studies investigating its mechanism of action, its effects on cellular signaling pathways, or its potential therapeutic applications.

Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this specific compound is not possible at this time. The absence of this information in the public domain suggests that this compound may be a relatively new or unexplored compound in the context of biological research, or it may be primarily used as a chemical intermediate or an analytical reference standard.

Experimental Protocols

Due to the lack of published research on the biological effects of this compound, there are no established and cited experimental protocols for key experiments such as cell-based assays, animal models, or biochemical assays.

Future Research Directions

The current void in the scientific literature regarding the biological properties of this compound presents a unique opportunity for original research. Potential areas of investigation could include:

-

Initial Biological Screening: Performing a broad panel of in vitro assays to identify any potential cytotoxic, antimicrobial, or enzyme-inhibitory activities.

-

Cellular Uptake and Metabolism: Investigating whether the dimer is transported into cells and if it is hydrolyzed into S-malate monomers.

-

Mechanism of Action Studies: Should any biological activity be identified, subsequent studies could elucidate the underlying molecular mechanisms and signaling pathways involved.

This compound with CAS number 276871-10-4 is a chemically defined entity that is commercially available for research purposes. However, there is a notable absence of published scientific literature detailing its biological activity, experimental methodologies, and role in cellular processes. Therefore, while its basic chemical properties are known, its significance in the fields of biology and drug development remains to be determined. The information presented in this guide reflects the entirety of the currently available public knowledge on this specific compound. Researchers and scientists are encouraged to view this as a potential area for novel investigation.

References

Theoretical Modeling of S-Malate Dimer Conformation: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Malate, a crucial intermediate in cellular metabolism, has the potential to form non-covalent dimers, influencing its physicochemical properties and biological activity. Understanding the conformational landscape of the S-Malate dimer is paramount for applications in drug development, materials science, and biochemistry. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to model and characterize the conformation of the this compound. We delve into the methodologies of molecular dynamics simulations and density functional theory calculations, and discuss experimental validation techniques. This document serves as a resource for researchers seeking to investigate the non-covalent interactions and conformational dynamics of S-Malate and similar dicarboxylic acids.

Introduction to S-Malate and its Dimerization

S-Malate is a dicarboxylic acid that plays a central role in the citric acid cycle.[1] Its structure, featuring two carboxyl groups and a hydroxyl group, allows for the formation of intermolecular hydrogen bonds, leading to the self-association into dimeric and potentially higher-order structures.[2] These non-covalent interactions are critical in determining the three-dimensional structure of molecules and their complexes.[3] The conformation of the this compound is governed by a delicate balance of forces, including hydrogen bonding, van der Waals interactions, and electrostatic forces.[4] Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to elucidate the stable conformations and dynamic behavior of the this compound.

Theoretical Modeling Methodologies

Computational chemistry offers a suite of tools to explore the conformational space of the this compound. The two primary methods employed are Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound in a simulated environment, such as in solution. This method models the atoms as charged points and the bonds as springs, and calculates the trajectories of atoms and molecules over time.[5]

Experimental Protocol: Molecular Dynamics Simulation of this compound

-

System Setup:

-

Define the initial coordinates of two S-Malate molecules. The initial placement can be random or based on a predicted low-energy conformation.

-

Place the S-Malate molecules in a simulation box of appropriate dimensions.

-

Solvate the system by adding water molecules to the simulation box to mimic an aqueous environment.

-

Add counter-ions to neutralize the system if necessary.

-

-

Force Field Selection:

-

Choose a suitable force field to describe the interactions between atoms. For carboxylic acids like S-Malate, force fields such as CHARMM, AMBER, or OPLS are commonly used.[6]

-

Ensure that the force field parameters for S-Malate are available or can be reliably generated.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries from the initial setup.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 298 K) while restraining the positions of the S-Malate molecules.

-

Run a simulation at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable density and temperature.

-

-

Production Run:

-

Run the main simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the this compound.

-

Save the coordinates of the system at regular intervals for later analysis.

-

-

Analysis:

-

Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and dynamic properties of the dimer.

-

Calculate the potential of mean force (PMF) to determine the free energy landscape of dimerization.

-

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It provides accurate information about the geometry, energy, and bonding of the this compound in the gas phase or with implicit solvent models.

Experimental Protocol: DFT Calculation of this compound Conformation

-

Monomer Optimization:

-

Define the initial 3D structure of a single S-Malate molecule.

-

Perform a geometry optimization to find the lowest energy conformation of the monomer. A functional like B3LYP with a basis set such as 6-31G* is a common starting point.

-

-

Dimer Construction:

-

Create initial structures for the this compound by placing two optimized monomers in various relative orientations to explore different hydrogen bonding possibilities.

-

-

Dimer Optimization:

-

Perform geometry optimization for each initial dimer structure. To accurately capture non-covalent interactions, it is crucial to use a functional that includes dispersion corrections (e.g., B97-D, ωB97X-D) or a functional designed for non-covalent interactions (e.g., M06-2X).

-

A larger basis set with diffuse functions (e.g., 6-311++G(d,p) or aug-cc-pVTZ) is recommended for accurate results.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized dimer structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).

-

-

Binding Energy Calculation:

-

Calculate the interaction energy (ΔE) of the dimer using the following equation: ΔE = E_dimer - 2 * E_monomer

-

Correct for the Basis Set Superposition Error (BSSE) using the counterpoise method to obtain a more accurate binding energy.[7] The binding energy is a key indicator of the stability of the dimer conformation.[8]

-

-

Analysis of Non-Covalent Interactions:

-

Use techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to visualize and characterize the hydrogen bonds and other weak interactions within the dimer.[9]

-

Quantitative Data Presentation

Table 1: Representative DFT-Calculated Binding Energies for Dicarboxylic Acid Dimers

| Dicarboxylic Acid | Functional/Basis Set | Binding Energy (kcal/mol) | BSSE Corrected Binding Energy (kcal/mol) |

| Succinic Acid (C4) | M06-2X/6-311++G(d,p) | -15.2 | -13.8 |

| Glutaric Acid (C5) | M06-2X/6-311++G(d,p) | -16.5 | -15.0 |

| Adipic Acid (C6) | M06-2X/6-311++G(d,p) | -15.8 | -14.2 |

Note: These are representative values for similar molecules and are intended for illustrative purposes.

Table 2: Representative Geometric Parameters for a Dicarboxylic Acid Dimer

| Parameter | Conformer 1 | Conformer 2 |

| H-Bond Distance (O-H···O) | 1.75 Å | 1.82 Å |

| H-Bond Angle (O-H-O) | 175° | 170° |

| Dihedral Angle (C-C-C-C) | 180° (anti) | 60° (gauche) |

Note: These are hypothetical values for illustrative purposes.

Experimental Validation

Experimental techniques are crucial for validating the computationally predicted conformations of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. Changes in chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) upon dimerization can provide valuable information about the geometry of the this compound.

Experimental Protocol: NMR Spectroscopy of S-Malate

-

Sample Preparation:

-

Prepare solutions of S-Malate at various concentrations in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

-

Data Acquisition:

-

Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.

-

-

Data Analysis:

-

Analyze the concentration dependence of chemical shifts to infer dimerization.

-

Measure coupling constants to determine torsional angles.

-

Use NOESY/ROESY data to identify through-space proximities between protons, which can help to define the relative orientation of the two monomers in the dimer.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. While obtaining a crystal structure of the this compound itself might be challenging, crystallizing S-Malate or its salts can reveal the preferred intermolecular interactions and packing motifs, which can inform the initial models for theoretical calculations.

Experimental Protocol: X-ray Crystallography

-

Crystallization:

-

Grow single crystals of S-Malate or a salt of S-Malate from a suitable solvent system.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the electron density map.

-

Build a model of the S-Malate molecule into the electron density.

-

Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

-

-

Analysis:

-

Analyze the crystal packing to identify intermolecular interactions, including hydrogen bonding patterns that lead to dimerization.

-

Conclusion

The theoretical modeling of the this compound conformation is a multifaceted endeavor that combines the predictive power of computational chemistry with the empirical validation of experimental techniques. By integrating molecular dynamics simulations, density functional theory calculations, NMR spectroscopy, and X-ray crystallography, researchers can gain a detailed understanding of the structural and dynamic properties of S-Malate dimers. This knowledge is essential for advancing our understanding of its role in biological systems and for the rational design of new molecules with tailored properties. This guide provides the foundational methodologies for initiating and conducting such investigations.

References

- 1. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Non-covalent interaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Molecular dynamic simulation of dicarboxylic acid coated aqueous aerosol: structure and processing of water vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 8. Theoretical Study of the Structure and Binding Energies of Dimers of Zn(II)-Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of S-Malate Dimer in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of S-Malate dimer. Due to the limited availability of direct experimental data for this compound, this document leverages solubility data from the closely related and well-studied DL-malic acid to infer potential solubility properties. Furthermore, this guide details established experimental protocols for solubility determination, enabling researchers to ascertain the precise solubility of this compound in various solvent systems. Visualizations of relevant biochemical pathways and experimental workflows are included to provide a broader context and practical guidance.

Introduction to this compound

This compound, systematically named (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid, is a dicarboxylic acid ester formed from two molecules of L-malic acid. Malic acid and its derivatives are of significant interest in the pharmaceutical and food industries due to their roles in cellular metabolism and their use as excipients and flavoring agents.[1] Understanding the solubility of this compound is crucial for its potential applications in drug formulation, as a biodegradable polymer precursor, and in various biochemical assays.

Inferred Solubility Profile of this compound

Aqueous Solubility

Based on the high water solubility of DL-malic acid and poly(malic acid), it is anticipated that this compound is also readily soluble in aqueous solutions.[2] The presence of multiple carboxylic acid and hydroxyl groups contributes to its hydrophilicity and ability to form hydrogen bonds with water molecules.

Organic Solvent Solubility

The solubility of this compound in organic solvents is expected to vary depending on the polarity of the solvent. Based on data for DL-malic acid, it is likely to be soluble in polar organic solvents and less soluble in nonpolar solvents.

Quantitative Solubility Data for Structurally Related Compounds

To provide a quantitative reference, the following tables summarize the solubility of DL-malic acid in water and various organic solvents at 20 °C.

Table 1: Solubility of DL-Malic Acid in Aqueous and Organic Solvents at 20 °C

| Solvent | Solubility ( g/100g of solvent) |

| Water | 55.8[3] |

| Methanol | 82.7[3] |

| Ethanol | 45.53[3] |

| Acetone | 17.75[3] |

| Dioxane | 22.7[3] |

| Diethyl Ether | 0.84[3] |

| Benzene | Insoluble |

Table 2: Solubility of DL-Malic Acid in Ethanol-Water Mixtures at Different Temperatures

This table is derived from a study on the solubility of DL-malic acid in ethanol-water mixtures, demonstrating the influence of solvent composition and temperature.[4] The full dataset can be found in the cited reference. The general trend observed was that solubility increases with temperature and decreases with an increasing mass fraction of ethanol.[4]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely used shake-flask method.

Shake-Flask Method for Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected aqueous and organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Vials with screw caps

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, non-adsorbing filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizations

Metabolic Context: Role of Malate Dehydrogenase Oligomers

While not a direct pathway of the this compound itself, the oligomerization of the enzyme malate dehydrogenase, which metabolizes malate, provides a relevant biological context where malate concentration and interactions are critical. Different oligomeric forms (dimer, tetramer, octamer) of this enzyme are involved in different metabolic pathways.[5][6]

Caption: Metabolic roles of malate dehydrogenase oligomers.

Experimental Workflow: Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is currently scarce in the public domain, this guide provides a robust framework for understanding and determining its solubility. By leveraging data from the structurally similar DL-malic acid, it is inferred that this compound exhibits good solubility in aqueous and polar organic solvents. The detailed experimental protocol provided herein offers a clear path for researchers to obtain precise solubility data in their solvents of interest. The included visualizations of a relevant metabolic context and a general experimental workflow further support the practical application of this information in a research and development setting.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Oligomeric forms of bacterial malate dehydrogenase: a study of the enzyme from the phototrophic non-sulfur bacterium Rhodovulum steppense A-20s - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Properties of S-Malate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the S-Malate dimer. Malic acid, in its S-enantiomeric form (L-malic acid), is a key intermediate in cellular metabolism and its ability to form hydrogen-bonded dimers influences its physical and chemical properties. Understanding the spectroscopic signature of this dimer is crucial for its characterization in various matrices, from solid-state formulations to biological systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the this compound structure.

Vibrational Spectroscopy: Infrared (IR) and Raman

In the solid state, S-malic acid primarily exists as a dimer, formed through hydrogen bonding between the carboxylic acid moieties of two molecules. This dimerization significantly influences the vibrational spectra.

Quantitative Vibrational Data

The following tables summarize the key vibrational frequencies observed for L-malic acid (S-malate) in the polycrystalline state, where it exists as a dimer. The data is compiled from detailed spectroscopic studies.[1]

Table 1: Infrared (IR) Spectroscopic Data for this compound (Polycrystalline)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 (broad) | s, br | O-H stretching in hydrogen-bonded dimer |

| 2998, 2949, 2880 | m | C-H stretching |

| 1732 | vs | C=O stretching of dimeric COOH |

| 1425 | s | C-O-H in-plane bending |

| 1291 | s | ν(C-O) + δ(OH) of COOH |

| 1215 | s | C-O stretching |

| 1097 | s | C-C stretching, C-O-H bending |

| 930 (broad) | m, br | Out-of-plane O-H bend of dimer |

Abbreviations: s = strong, m = medium, w = weak, v = very, sh = shoulder, br = broad

Table 2: Raman Spectroscopic Data for this compound (Polycrystalline)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3390, 3100 | w | O-H stretching |

| 2998, 2949, 2880 | s | C-H stretching |

| 1655 | s | C=O stretching of dimeric COOH |

| 1450 | m | CH₂ scissoring |

| 1290 | s | ν(C-O) + δ(OH) of COOH |

| 1099 | s | C-C stretching |

| 835 | s | C-COO stretching |

Abbreviations: s = strong, m = medium, w = weak

Experimental Protocols for Vibrational Spectroscopy

A common method for obtaining the IR spectrum of solid S-malic acid is using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet.

-

ATR-FTIR Spectroscopy: A small amount of the solid S-malic acid sample is placed directly on the ATR crystal (e.g., diamond or germanium). A spectrum is then collected by measuring the internally reflected infrared beam. This method requires minimal sample preparation.

-

KBr Pellet Method: A few milligrams of finely ground S-malic acid are mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. The IR spectrum of the pellet is then recorded.

For both methods, spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Raman spectra of solid S-malic acid are typically obtained using a Raman microscope.

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Instrumentation: A laser (e.g., 532 nm or 785 nm) is focused on the sample through the microscope objective. The scattered light is collected, filtered to remove the Rayleigh scattering, and dispersed onto a CCD detector.

-

Data Acquisition: Spectra are typically collected over a range of Raman shifts (e.g., 100-3500 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. While obtaining spectra of the pure this compound is challenging due to the monomer-dimer equilibrium in solution, the following represents typical data for S-malic acid in solution, with discussion on the expected effects of dimerization.

Quantitative NMR Data

The following table provides typical ¹H and ¹³C NMR chemical shifts for S-malic acid in common deuterated solvents. The exact chemical shifts can vary with concentration and solvent, reflecting the equilibrium between the monomeric and dimeric forms.

Table 3: ¹H and ¹³C NMR Chemical Shifts for S-Malic Acid

| Nucleus | Atom Numbering* | Chemical Shift (ppm) in D₂O | Chemical Shift (ppm) in DMSO-d₆ |

| ¹H | H2 | ~4.3-4.5 | ~4.2-4.4 |

| H3a | ~2.4-2.6 | ~2.4-2.6 | |

| H3b | ~2.6-2.8 | ~2.5-2.7 | |

| ¹³C | C1 (COOH) | ~177-180 | ~174-176 |

| C2 (CH-OH) | ~69-71 | ~67-69 | |

| C3 (CH₂) | ~41-43 | ~40-42 | |

| C4 (COOH) | ~175-178 | ~172-174 |

*Atom numbering: HOOC(1)-CH(OH)(2)-CH₂(3)-COOH(4)

Effects of Dimerization on NMR Spectra: The formation of the hydrogen-bonded dimer primarily affects the chemical shift of the carboxylic acid proton. In non-aqueous solvents that promote dimerization, the -COOH proton signal is expected to shift significantly downfield (to higher ppm values), often appearing as a broad signal between 10 and 13 ppm.[2] This is due to the deshielding effect of the hydrogen bond. The chemical shifts of the carbon atoms in the carboxylic acid groups may also be affected, though to a lesser extent.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, S-malic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. To study dimerization, a non-aqueous, aprotic solvent like chloroform-d (CDCl₃) is preferable. Concentration-dependent studies can be performed to observe shifts in chemical equilibria. For a typical small molecule, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is used for ¹H NMR, while 20-50 mg is often required for ¹³C NMR.[3]

-

Data Acquisition: Spectra are acquired on an NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a small number of scans are usually sufficient. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. As S-malic acid is chiral, it exhibits a CD spectrum.

Quantitative CD Data

The CD spectrum of S-malic acid in aqueous solution is characterized by a positive Cotton effect in the far-UV region.

Table 4: Circular Dichroism Spectroscopic Data for S-Malic Acid

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Solvent |

| ~210-215 | Positive maximum | Aqueous solution |

Experimental Protocol for CD Spectroscopy

-

Sample Preparation: The S-malic acid sample is dissolved in a suitable solvent that is transparent in the far-UV region (e.g., water, phosphate buffer, or acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of interest. A typical concentration for far-UV CD is in the range of 0.1 to 1 mg/mL.

-

Instrumentation: The CD spectrum is recorded on a CD spectropolarimeter. The sample is placed in a quartz cuvette with a specific path length (e.g., 0.1 cm or 1 cm).

-

Data Acquisition: The spectrum is typically scanned from around 260 nm down to 190 nm. The data is recorded as ellipticity in millidegrees and is often converted to molar ellipticity for comparison. A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.

Visualization of the this compound Structure

The dimeric structure of S-malic acid in the solid state is characterized by two hydrogen bonds between the carboxylic acid groups of two adjacent molecules. The following diagram, generated using the DOT language, illustrates this hydrogen bonding.

Caption: Hydrogen bonding in the this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an S-Malate sample to determine the presence and properties of its dimeric form.

Caption: Workflow for this compound spectroscopic analysis.

References

- 1. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids [mdpi.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Technical Whitepaper: Investigating the Putative S-Malate Dimer in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document explores the theoretical concept of an S-Malate dimer within the context of cellular metabolism. While S-Malate is a well-established intermediate in the Krebs cycle and other key pathways, the existence and physiological relevance of a dimeric form are not supported by current scientific literature. This guide, therefore, addresses the topic from a hypothetical standpoint. It outlines potential experimental approaches to investigate the formation of such a dimer, presents hypothetical quantitative data for illustrative purposes, and provides a conceptual framework for its potential interactions. The methodologies and data presented herein are intended to serve as a template for the investigation of novel metabolic species.

Introduction to S-Malate and the Dimer Hypothesis

S-Malate is a chiral dicarboxylic acid that plays a central role in cellular energy production as a key intermediate in the tricarboxylic acid (TCA) cycle. It is interconverted with oxaloacetate by the enzyme malate dehydrogenase. Beyond the TCA cycle, S-Malate participates in the malate-aspartate shuttle, gluconeogenesis, and fatty acid synthesis.

The concept of an "this compound" is not established in peer-reviewed metabolic literature. This document proceeds on a hypothetical basis to explore how one might approach the identification and characterization of such a molecule. A hypothetical this compound could be formed through the esterification of the carboxyl groups of two S-Malate molecules. The biological rationale for such a molecule is purely speculative but could involve novel regulatory mechanisms or substrate channeling.

Hypothetical Quantitative Data

To investigate the presence of a putative this compound, one would need to perform quantitative measurements in various cellular contexts. The following table presents hypothetical data that could be generated from such experiments, illustrating the potential distribution and concentration of this theoretical molecule.

| Parameter | Control Condition (HEK293 Cells) | Metabolically Stressed (HEK293 Cells) | Mitochondrial Fraction | Cytosolic Fraction | Units |

| Putative this compound Concentration | < 0.01 (Below Limit of Detection) | 0.15 ± 0.03 | 0.25 ± 0.05 | < 0.01 | µM |

| S-Malate Monomer Concentration | 50 ± 5.2 | 150 ± 12.8 | 250 ± 21.3 | 80 ± 7.5 | µM |

| Dimer to Monomer Ratio | Not Applicable | 0.001 | 0.001 | Not Applicable | Ratio |

| Malate Dehydrogenase Activity | 100 ± 8.9 | 120 ± 10.1 | 180 ± 15.6 | 30 ± 4.2 | U/mg protein |

Proposed Experimental Protocols

The following protocols outline potential methods for the detection and characterization of a hypothetical this compound.

Metabolite Extraction and Analysis via LC-MS/MS

This protocol describes a method for the targeted detection of a putative this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for metabolite quantification.

-

Cell Culture and Treatment: Culture HEK293 cells to 80% confluency. For the "Metabolically Stressed" condition, treat cells with a mitochondrial complex I inhibitor (e.g., 1 µM rotenone) for 4 hours to induce metabolic perturbation.

-

Metabolite Extraction:

-

Aspirate culture medium and wash cells twice with ice-cold 0.9% NaCl solution.

-

Add 1 mL of ice-cold 80:20 methanol:water extraction solvent per 10 cm dish.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex for 1 minute at 4°C.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in negative ion mode.

-

MRM Transitions: Monitor for the specific Multiple Reaction Monitoring (MRM) transitions for the S-Malate monomer and the putative this compound. The transition for the dimer would need to be theoretically calculated based on its predicted molecular weight.

-

-

Data Analysis: Quantify the peak areas corresponding to the S-Malate monomer and the putative dimer. Normalize concentrations to the total protein content of the initial cell lysate.

Subcellular Fractionation

To determine the localization of the putative dimer, subcellular fractionation can be performed.

-

Cell Homogenization: Harvest cells and resuspend them in an isotonic mitochondrial isolation buffer.

-

Differential Centrifugation:

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

-

Analysis: Perform metabolite extraction and LC-MS/MS analysis on the mitochondrial and cytosolic fractions as described in Protocol 3.1.

Visualizations of Hypothetical Pathways

The following diagrams illustrate the hypothetical formation of an this compound and its potential, speculative role in a simplified metabolic context.

Caption: Hypothetical enzymatic formation of an this compound from two S-Malate monomers.

Caption: Logical workflow for the investigation of a hypothetical metabolic intermediate.

S-Malate Dimer: A Putative but Unexplored Candidate in Biomarker Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for novel biomarkers is a critical endeavor in the fields of diagnostics, disease monitoring, and therapeutic development. While metabolic intermediates have gained prominence as potential indicators of physiological and pathological states, this whitepaper addresses the current scientific landscape surrounding the S-Malate dimer. Despite the well-established role of its monomer, S-malate, in central metabolism, a thorough review of existing scientific literature reveals a significant finding: there is currently no published evidence to support the investigation or use of the this compound as a biomarker for any disease.

This document provides a comprehensive overview of what is known about the this compound, discusses the biological context of its constituent monomer, and outlines a hypothetical framework for its future investigation as a potential biomarker. This guide is intended to inform researchers, scientists, and drug development professionals about the nascent status of this compound research and to provide a roadmap for its potential exploration.

The this compound: Chemical Identity

The this compound, chemically known as (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid, is a distinct chemical entity.[1] Its fundamental properties are summarized in the table below, based on available chemical data.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid | [1] |

| Molecular Formula | C₈H₁₀O₉ | [1] |

| Molecular Weight | 250.16 g/mol | [1] |

| CAS Number | 276871-10-4 | [1] |

| PubChem CID | 10753161 | [1] |

At present, the literature available on the this compound is confined to its chemical registration and computed properties. There is a notable absence of studies on its biological activity, in vivo formation, or physiological relevance.

The Monomer Precursor: S-Malate's Role in Cellular Metabolism

To understand the potential significance of an this compound, it is essential to first consider the well-characterized role of its monomer, (S)-malate. (S)-malate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[2] Its involvement in cellular metabolism is multifaceted and crucial for cellular function.

While S-malate itself is a vital metabolite, a related isomer, D-malate, produced by gut microbiota, has been shown to exert biological effects, such as inhibiting skeletal muscle growth and angiogenesis during aging.[3][4] This finding underscores the principle that even subtle variations of common metabolites can possess distinct signaling functions and biological activities.

Malate Metabolism and Disease: Malate Dehydrogenase 2 as a Biomarker

Although the this compound has not been implicated as a biomarker, enzymes involved in malate metabolism have been linked to disease. For instance, malate dehydrogenase 2 (MDH2), the mitochondrial enzyme that interconverts malate and oxaloacetate, has been identified as a candidate prognostic biomarker in Duchenne muscular dystrophy.[5] This connection highlights the potential for components of the malate metabolic pathway to serve as indicators of disease states.

A Hypothetical Roadmap for Investigating this compound as a Biomarker

Given the absence of research on the this compound as a biomarker, this section proposes a hypothetical workflow for its investigation. This framework outlines the necessary steps to ascertain its existence in biological systems, quantify its levels, and evaluate its potential as a biomarker.

Experimental Protocols: A Forward Look

Should the this compound be detected in biological samples, the following experimental approaches would be foundational to its characterization as a biomarker.

4.1.1. Detection and Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To develop a sensitive and specific method for the detection and quantification of this compound in biological fluids.

-

Sample Preparation: Proteins in plasma or serum would be precipitated using a solvent like acetonitrile. The supernatant would then be dried and reconstituted in a suitable buffer for LC-MS analysis.

-

Chromatography: Reversed-phase liquid chromatography would be employed to separate the this compound from other metabolites. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid would be optimized.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for its high selectivity and sensitivity. Precursor and product ion pairs specific to the this compound would need to be identified using an analytical standard.

-

Quantification: A stable isotope-labeled internal standard of the this compound would be synthesized and used to construct a calibration curve for absolute quantification.

4.1.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To unequivocally confirm the structure of the putative this compound isolated from biological samples.

-

Sample Purification: The compound of interest would be purified from a larger volume of biological fluid using preparative chromatography.

-

NMR Analysis: One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra would be acquired on a high-field NMR spectrometer. The resulting spectra would be compared to those of a synthesized this compound standard to confirm its chemical structure.

Signaling Pathways: A Realm of Speculation

Without any evidence of biological activity, any depiction of a signaling pathway involving the this compound would be purely speculative. To construct such a diagram, foundational research would first need to establish:

-

Cellular Receptors or Binding Partners: Does the this compound interact with specific proteins on the cell surface or within the cell?

-

Downstream Effects: What cellular processes are altered upon this interaction (e.g., gene expression, enzyme activity, protein phosphorylation)?

-

Physiological Consequence: What is the ultimate outcome of these molecular events on cellular and organismal function?

The diagram below represents a generic signaling cascade that could be adapted once such information becomes available.

Conclusion and Future Directions

The concept of an this compound as a potential biomarker is, at present, a hypothesis without direct supporting evidence in the scientific literature. While the chemical entity is defined, its biological relevance remains an open and intriguing question. The established importance of S-malate in metabolism and the demonstrated bioactivity of its D-isomer suggest that further investigation into malate-derived molecules could be a fruitful area of research.

For drug development professionals and scientists, the this compound represents a completely unexplored territory. The immediate next steps should focus on the discovery phase outlined in the hypothetical workflow: the development of robust analytical methods to search for its presence in biological systems. Only upon its confirmed in vivo existence can the journey of evaluating its potential as a clinical biomarker begin. This whitepaper serves as a foundational guide to what is known and, more importantly, what remains to be discovered about the this compound.

References

- 1. This compound | C8H10O9 | CID 10753161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-malate(2-) | C4H4O5-2 | CID 5459792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microbiota derived d-malate inhibits skeletal muscle growth and angiogenesis during aging via acetylation of Cyclin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Longitudinal serum biomarker screening identifies malate dehydrogenase 2 as candidate prognostic biomarker for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of S-Malate Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Malate dimer, a molecule formed by the esterification of two S-malic acid units, holds potential as a building block in the development of biodegradable polymers and as a linker in drug delivery systems. Its chirality and the presence of free carboxylic acid and hydroxyl groups offer multiple points for further chemical modification. This document provides a detailed protocol for the synthesis, purification, and characterization of the this compound. The methodologies presented are based on established principles of organic chemistry, particularly polyester synthesis, and are designed to favor the formation of the dimeric species over higher-order oligomers.

Synthesis of this compound

The synthesis of the this compound is achieved through a controlled self-condensation of S-malic acid. The reaction involves the formation of an ester linkage between the hydroxyl group of one S-malic acid molecule and a carboxyl group of another. To promote the formation of the dimer and minimize the formation of higher molecular weight polymers, the reaction is conducted under specific temperature and vacuum conditions to facilitate the removal of the water byproduct, which drives the equilibrium towards product formation.

Experimental Protocol: Synthesis

A plausible method for synthesizing the this compound is through a carefully controlled direct condensation of S-malic acid.

Materials:

-

S-Malic acid (≥99% purity)

-

Tin (II) chloride (SnCl₂) (catalyst)

-

High-vacuum pump

-

Schlenk line apparatus

-

Heating mantle with temperature controller

-

Round-bottom flask

-

Distillation bridge and receiving flask

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation bridge connected to a receiving flask and a high-vacuum line, add S-malic acid and a catalytic amount of tin(II) chloride (e.g., 0.1 mol%).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture.

-

Heating and Water Removal: Begin heating the reaction mixture under a gentle flow of nitrogen. The temperature should be gradually increased to a point where the malic acid melts and the water of condensation begins to distill off (approximately 110-120°C).[1] This temperature range is chosen to minimize the dehydration of malic acid to fumaric acid.[1]

-

Vacuum Application: Once the initial evolution of water subsides, slowly apply a vacuum to further drive the removal of water and shift the equilibrium towards the formation of the dimer. The reaction is maintained at this temperature under vacuum for a specific duration, which needs to be optimized to maximize dimer formation while minimizing the formation of longer oligomers.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots (under nitrogen) and analyzing them by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the product.

-

Quenching the Reaction: Once the desired conversion is achieved, cool the reaction mixture to room temperature under a nitrogen atmosphere. The crude product will be a viscous liquid or a semi-solid containing the this compound, unreacted S-malic acid, and other oligomers.

Data Presentation: Synthesis Parameters

| Parameter | Condition | Rationale |

| Reactant | S-Malic Acid | Starting material for dimerization. |

| Catalyst | Tin (II) Chloride (0.1 mol%) | To facilitate the esterification reaction.[1] |

| Temperature | 110-120°C | To melt the reactant and promote condensation while minimizing side reactions like fumaric acid formation.[1] |

| Pressure | High Vacuum | To effectively remove water and drive the reaction towards product formation. |

| Reaction Time | To be optimized (e.g., 2-6 hours) | A shorter reaction time is expected to favor the formation of lower molecular weight oligomers, including the dimer. |

Purification of this compound

The crude reaction mixture contains the this compound along with unreacted starting material and a distribution of oligomers. Purification is essential to isolate the dimer with high purity. Size-exclusion chromatography (SEC) is a suitable technique for this purpose, as it separates molecules based on their hydrodynamic volume.

Experimental Protocol: Purification

Materials:

-

Crude this compound mixture

-

Size-Exclusion Chromatography (SEC) system

-

Appropriate SEC column (e.g., Sephadex LH-20 or similar)

-

Eluent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude reaction product in a minimal amount of the chosen eluent.

-

Column Equilibration: Equilibrate the SEC column with the eluent until a stable baseline is achieved.

-

Chromatography: Load the prepared sample onto the column and begin the elution. The larger molecules (higher oligomers) will elute first, followed by the dimer, and finally the unreacted monomer.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions by HPLC or TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Purification and Yield

| Parameter | Expected Value | Method of Determination |

| Crude Yield | Dependent on reaction optimization | Gravimetric analysis |

| Purity of Dimer (post-purification) | >95% | HPLC, NMR Spectroscopy |

| Isolated Yield of Dimer | Dependent on purification efficiency | Gravimetric analysis |

Characterization of this compound

The purified this compound should be thoroughly characterized to confirm its structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified dimer in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is expected to show distinct signals for the methine and methylene protons of the two malic acid units, with chemical shifts indicative of the ester linkage. The end-group protons will have different chemical shifts from the internal protons.[1][2]

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton, with characteristic signals for the carbonyl carbons of the ester and carboxylic acid groups, as well as the methine and methylene carbons.

-

2D NMR (COSY, HSQC): These techniques can be used to confirm the connectivity of protons and carbons and to unambiguously assign the signals in the ¹H and ¹³C spectra.[1]

2. Mass Spectrometry (MS):

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique will be used to determine the molecular weight of the this compound. The expected [M-H]⁻ or [M+Na]⁺ ion will confirm the dimeric structure.

Data Presentation: Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Distinct signals for methine and methylene protons of the two malic acid units, with chemical shifts indicating ester and free hydroxyl/carboxyl end groups.[1][2] |

| ¹³C NMR | Characteristic signals for ester and carboxylic acid carbonyls, and methine and methylene carbons. |

| ESI-MS | A molecular ion peak corresponding to the calculated mass of the this compound (C₈H₁₀O₉). |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Logical Relationship of Characterization

Caption: Logical flow for the characterization of this compound.

References

Application Note: Characterization of S-Malate Self-Association Using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Malate, a key intermediate in the citric acid cycle, plays a crucial role in cellular metabolism and energy production. Beyond its metabolic functions, there is growing interest in its role in various signaling pathways. Understanding the solution-state behavior of S-Malate, including its potential for self-association and dimerization, is critical for elucidating its mechanism of action and for its application in drug development and biotechnology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for characterizing the structure, dynamics, and interactions of small molecules in solution. This application note provides a detailed protocol for the characterization of S-Malate's potential for dimerization or self-association in aqueous solution using NMR spectroscopy. While stable S-Malate dimers are not extensively reported, carboxylic acids are known to form hydrogen-bonded dimers, and NMR is an ideal tool to investigate such concentration-dependent phenomena.

Data Presentation

Quantitative analysis of S-Malate by NMR spectroscopy involves the precise measurement of chemical shifts (δ), coupling constants (J), and potentially diffusion coefficients. These parameters can be sensitive to changes in the molecular environment, such as those occurring during self-association.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for S-Malate in D₂O

| Atom Name | ¹H Chemical Shift (δ) ppm | ¹H Multiplicity | ¹H Coupling Constant (J) Hz | ¹³C Chemical Shift (δ) ppm |

| C1-OH | 4.79 (exchangeable) | s | - | - |

| H -C2 | ~4.32 | dd | J_H2,H3a = ~9.0 Hz, J_H2,H3b = ~3.0 Hz | ~70.5 |

| H ₐ-C3 | ~2.75 | dd | J_H3a,H3b = ~15.0 Hz, J_H3a,H2 = ~9.0 Hz | ~43.0 |

| H ₑ-C3 | ~2.45 | dd | J_H3b,H3a = ~15.0 Hz, J_H3b,H2 = ~3.0 Hz | ~43.0 |

| C4-OH | 4.79 (exchangeable) | s | - | - |

| C1 | - | - | - | ~178.5 |

| C4 | - | - | - | ~180.0 |

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) at 0.00 ppm. Values can vary slightly depending on pH, temperature, and concentration.

Experimental Protocols

The following protocols describe the preparation of S-Malate samples and the acquisition of NMR data to investigate its self-association.

1. Sample Preparation

-

Materials: S-Malic acid, Deuterium oxide (D₂O, 99.9%), appropriate pH buffer (e.g., phosphate buffer prepared in D₂O), internal standard (e.g., DSS or TSP).

-

Procedure for Concentration-Dependent Study:

-

Prepare a highly concentrated stock solution of S-Malate in a D₂O-based buffer. A typical starting concentration could be 100 mM.

-

Adjust the pH of the stock solution to a desired value (e.g., 7.4) using small additions of NaOD or DCl.

-

Add a known concentration of an internal standard (e.g., 1 mM DSS) to the stock solution for chemical shift referencing and quantification.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).

-

Transfer each sample to a separate, clean NMR tube.

-

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

1D ¹H NMR Spectroscopy:

-

Purpose: To observe concentration-dependent changes in chemical shifts and coupling constants.

-

Pulse Program: A standard 1D proton experiment with water suppression (e.g., zgpr on Bruker systems).

-

Key Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 5 x T₁ (a longer delay of at least 5 seconds is recommended for quantitative measurements)

-

Acquisition Time: ~2-4 seconds

-

Temperature: 298 K (25 °C)

-

-

-

2D ¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To confirm proton-proton couplings and aid in resonance assignment.

-

Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf on Bruker systems).

-

Key Parameters:

-

Spectral Width (F1 and F2): ~12 ppm

-

Number of Increments (F1): 256-512

-